S-(Sulfanylmethyl) pentanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Sulfanylmethyl) pentanethioate: is an organosulfur compound characterized by the presence of sulfur atoms within its molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of S-(Sulfanylmethyl) pentanethioate typically involves the reaction of thiols with pentanethioate derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : S-(Sulfanylmethyl) pentanethioate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can participate in different chemical transformations .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products: : The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, S-(Sulfanylmethyl) pentanethioate is used as a building block for the synthesis of more complex organosulfur compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies .
Biology: : In biological research, this compound is studied for its potential biological activities and interactions with biomolecules. It may serve as a probe or tool for investigating sulfur-related biochemical processes .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and discovery .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of S-(Sulfanylmethyl) pentanethioate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms play a key role in its reactivity and ability to form covalent bonds with other molecules. This interaction can modulate the activity of enzymes, receptors, and other biological targets, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to S-(Sulfanylmethyl) pentanethioate include other organosulfur compounds such as sulfenamides, sulfinamides, and sulfonamides. These compounds share structural similarities and exhibit comparable chemical properties .
Uniqueness: : What sets this compound apart from other similar compounds is its specific molecular structure and the presence of the sulfanylmethyl group.
Conclusion
This compound is a versatile organosulfur compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
650607-75-3 |
---|---|
Molekularformel |
C6H12OS2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
S-(sulfanylmethyl) pentanethioate |
InChI |
InChI=1S/C6H12OS2/c1-2-3-4-6(7)9-5-8/h8H,2-5H2,1H3 |
InChI-Schlüssel |
VTJFFQCYXYILPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)SCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.